6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione
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Overview
Description
6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione is a heterocyclic compound that features an imidazo[4,5-c]pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with carbon disulfide in the presence of a base, followed by cyclization to form the desired imidazo[4,5-c]pyridazine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thione sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but with different biological activities.
Imidazo[4,5-c]pyridine: Another closely related compound with distinct pharmacological properties.
Pyridazine derivatives: Compounds like pyridazinone exhibit different chemical and biological behaviors.
Uniqueness
6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione is unique due to its specific substitution pattern and the presence of both amino and thione functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H5N5S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
4-amino-5,7-dihydroimidazo[4,5-c]pyridazine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-2-1-7-10-4-3(2)8-5(11)9-4/h1H,(H4,6,8,9,10,11) |
InChI Key |
XILUEXDRQUCGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NC(=S)N2)N=N1)N |
Origin of Product |
United States |
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